Cas no 115610-29-2 (Cape)
Cape structure
Product Name:Cape
Numéro CAS:115610-29-2
Le MF:C17H16O4
Mégawatts:284.306545257568
CID:63171
PubChem ID:5281787
Update Time:2025-04-18
Cape Propriétés chimiques et physiques
Nom et identifiant
-
- Cape
- Phenethyl caffeiate
- 3,4-Dihydroxy-trans-cinnamic acid phenethyl ester
- (E)-phenethyl 3-(3,4-dihydroxyphenyl) acrylate
- 2-propenoic acid
- 3-(3,4-dihydroxyphenyl)-,2-phenethyl ester
- Caffeic Acid 2-Phenylethyl Ester
- CAFFEIC ACID PHENETHYL ESTER
- caffeic acid phenylethyl ester
- CAFFEICACIDPHENYLETHERESTER
- CAPE,PhenethylCaffeate
- KAFFEESUREPHENYLETHYLESTER
- PHEN
- PHENYLETHYL CAFFEATE
- phenylethyl ester of caffeic acid
- PRO0324
- PHENETHYL 3,4-DIHYDROXYCINNAMATE
- structural maintenance of chromosomes 2
- Anti-SMC2 (C-terminal) antibody produced in goat
- (βE)-3,4-Dihydroxybenzeneacrylic acid phenethyl ester
- Caffeic acid beta-phenylethyl ester
- SR-01000075785-6
- 115610-29-2
- Phenethyl (E)-caffeate
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)-
- HMS3260F20
- caffeic acid phenethylester
- 2-phenylethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- SR-01000075785-9
- Phenylethyl caffeate, (E)-
- s7414
- HMS1791N22
- (E)-3-(3,4-Dihydroxy-phenyl)-acrylic acid phenethyl ester
- 104594-70-9
- SR-01000075785-1
- Phenylethyl 3,4-dihydroxycinnamate
- NCGC00260954-01
- HMS1361N22
- (E)-phenethyl3-(3,4-dihydroxyphenyl)acrylate
- FR102
- CCG-39542
- BSPBio_003586
- C-1400
- Caffeic acid phenethyl ester, >=97% (HPLC), powder
- NCGC00093727-02
- MLS000859889
- DTXSID80861176
- CHEBI:93478
- BSPBio_001560
- NCGC00093727-06
- AC-8896
- HMS1989N22
- MLS002207297
- caffeic acidphenethylester
- BRD-K84709232-001-02-6
- 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
- Phenethyl caffeate
- BRD-K96188950-001-04-5
- 2-phenylethyl 3-(3,4-dihydroxyphenyl)-2-propenoate
- PHENETHYL CAFFEATE (CAPE)
- UNII-G960R9S5SK
- phenethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- NCGC00093727-05
- AS-14021
- EU-0100269
- Tox21_500269
- caffeic-acid-phenethyl-ester
- C 8221
- MFCD00866470
- HY-N0274
- NCGC00093727-04
- Capeee
- LP00269
- HMS2233J04
- 3-(3,4-Dihydroxyphenyl)-2-propenoic acid 2-phenylethyl ester
- NCGC00093727-07
- AKOS015888207
- CHEMBL319244
- 2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Caffeic acid ester
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester
- NCGC00093727-03
- PHENETHYL CAFFEATE [INCI]
- SPECTRUM1502209
- NCGC00093727-08
- Methanone, 1,1'-(1,2-cyclopropanediyl)bis[1-phenyl-
- LS-14562
- Caffeic acid-phenylethyl ester
- Lopac0_000269
- BDBM50029207
- NCGC00093727-01
- Trans-Caffeic Acid Phenethyl Ester
- (E)-phenethyl 3-(3,4-dihydroxyphenyl)acrylate
- 2-phenylethyl caffeate
- SDCCGSBI-0050257.P002
- Caffeic acid phenethyl ester(CAPE)
- phenethyl 3-(3,4-dihydroxyphenyl)acrylate
- SW219156-1
- BRD-K96188950-001-02-9
- HMS3402N22
- caffeic acid phenylethylester
- 2-Phenylethyl (2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoate
- CS-0008774
- SMR000326751
- 3-(3,4-Dihydroxy-phenyl)-acrylic acid phenethyl ester
- Q15410860
- IDI1_034030
- HMS3413D22
- 100981-80-4
- QTL1_000016
- HMS3649C16
- G960R9S5SK
- BCP27877
- QAP
- CHEBI:8062
- HMS3677D22
- NCGC00093727-09
- NCGC00093727-16
- SR-01000075785
- Caffeic acid phenethyl esterCAPE; Phenylethyl caffeate
- Caffeic acid-phenethyl ester
- BRD-K96188950-001-15-1
- 1ST14259
- BRD-K96188950-001-16-9
-
- MDL: MFCD00866470
- Piscine à noyau: 1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
- La clé Inchi: SWUARLUWKZWEBQ-VQHVLOKHSA-N
- Sourire: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)CCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 284.104859
- Masse isotopique unique: 284.104859
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 6
- Complexité: 347
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 16
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 66.8
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 1.266
- Point d'ébullition: 498.6°C at 760 mmHg
- Point d'éclair: 185.1°C
- Indice de réfraction: 1.645
- Solubilité: Impossible à utiliser
Cape PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE08133-1g |
CAPE |
115610-29-2 | 98% | 1g |
$6.00 | 2024-04-20 | |
| A2B Chem LLC | AE08133-5g |
CAPE |
115610-29-2 | 98% | 5g |
$14.00 | 2024-04-20 | |
| A2B Chem LLC | AE08133-25g |
CAPE |
115610-29-2 | 98% | 25g |
$52.00 | 2024-04-20 | |
| 1PlusChem | 1P008RJ9-1g |
CAPE |
115610-29-2 | 98% | 1g |
$7.00 | 2023-12-26 | |
| 1PlusChem | 1P008RJ9-5g |
CAPE |
115610-29-2 | 98% | 5g |
$12.00 | 2023-12-26 | |
| 1PlusChem | 1P008RJ9-25g |
CAPE |
115610-29-2 | 98% | 25g |
$46.00 | 2023-12-26 | |
| Aaron | AR008RRL-1g |
CAPE |
115610-29-2 | 98% | 1g |
$8.00 | 2025-02-13 | |
| Aaron | AR008RRL-5g |
CAPE |
115610-29-2 | 98% | 5g |
$20.00 | 2025-02-13 | |
| Aaron | AR008RRL-25g |
CAPE |
115610-29-2 | 98% | 25g |
$63.00 | 2025-02-13 |
Cape Littérature connexe
-
Hye Sun Lee,Jeong Ho Chang Med. Chem. Commun. 2015 6 327
-
M. Cruz,P. Antunes,L. Paulo,A. M. Ferreira,A. Cunha,C. Almeida-Aguiar,R. Oliveira RSC Adv. 2016 6 49806
-
Jin-Zheng Wang,Cheng-Hai Yan,Xiao-Rui Zhang,Qing-Bo Tu,Yan Xu,Sheng Sheng,Fu-An Wu,Jun Wang RSC Adv. 2020 10 3978
-
Hye Sun Lee,Soo Youn Lee,So Hyun Park,Jin Hyung Lee,Sang Kook Ahn,Young Mook Choi,Doo Jin Choi,Jeong Ho Chang Med. Chem. Commun. 2013 4 777
-
Tao Wang,Huaiqiong Chen,Ren Wang,Zhengxing Chen,Qixin Zhong RSC Adv. 2017 7 49953
Related Categories
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides coumariques et dérivés
- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides hydroxycinnamiques et dérivés acides coumariques et dérivés
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